- Organocuprates in a novel synthesis of optically pure amino acidsTetrahedron, 1985, 41(10), 1833-43,
Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure](https://it.kuujia.com/scimg/cas/93267-05-1x500.png)
93267-05-1 structure
Nome del prodotto:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Numero CAS:93267-05-1
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD27578336
CID:5087941
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
-
- MDL: MFCD27578336
- Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
- Chiave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
- Sorrisi: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 232
- XLogP3: 1.2
- Superficie polare topologica: 64.599
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-5g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 5g |
$4475 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |
93267-05-1 | 98% | 1g |
¥3633.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2025-02-24 |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate)Helvetica Chimica Acta, 1995, 78(5), 1185-206,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitorsBioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Nickel Solvents: Ethanol
Riferimento
- Approaches toward the total syntheses of astins A, B, and CTetrahedron Letters, 1994, 35(14), 2121-4,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen BondingJournal of Organic Chemistry, 1996, 61(24), 8402-8406,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt
Riferimento
- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt
Riferimento
- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric HydrogenationsAdvanced Synthesis & Catalysis, 2014, 356(4), 795-804,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Lithium diorganocuprate reactions with L-serine derivativesTetrahedron Letters, 1984, 25(26), 2759-62,
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials
- Methyllithium (1.6M in Diethyl Ether)
- Di-tert-butyl dicarbonate
- Boc-L-2-aminobutanoic acid
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- L-2-Aminobutyric Acid Methyl Ester Hydrochloride
- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate
- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Letteratura correlata
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate) Prodotti correlati
- 2034399-19-2(1-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea)
- 1344427-77-5((2R)-4-(3,5-difluorophenyl)butan-2-amine)
- 2172485-15-1(tert-butyl 2-(chlorosulfonyl)methyl-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate)
- 2137613-07-9(1,3-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol)
- 2469029-15-8(9-hydroxy-10-(propan-2-yl)amino-1,3-diazatricyclo6.4.1.0,4,13trideca-4,6,8(13)-trien-2-one)
- 1436314-56-5((but-2-yn-1-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methyl(prop-2-yn-1-yl)amine)
- 2101206-19-1(2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE)
- 724453-98-9(Diflapolin)
- 941868-25-3(1-(5-Amino-2-methylphenyl)piperidin-2-one)
- 855272-68-3(3-(n-Butylthio)benzoyl chloride)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
